

Application Note: In Vitro Profiling of Fluorinated Amines

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Compound of Interest

Compound Name: 4-(Fluoromethyl)oxan-4-amine
hydrochloride

CAS No.: 1864073-18-6

Cat. No.: B2597520

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Strategic Modulation of Basicity, Stability, and Binding Affinity

Abstract

The strategic incorporation of fluorine into amine-containing scaffolds is a cornerstone of modern medicinal chemistry. Beyond simple bioisosterism, fluorination adjacent to nitrogen centers (α - or β -positions) fundamentally alters the electronic landscape of the molecule. This guide details specific in vitro protocols to quantify these effects, focusing on pKa modulation, ^{19}F NMR-based ligand screening, and metabolic stability assessment.

The "Fluorine Effect" on Amines: Mechanistic Grounding

Before initiating assays, it is critical to understand the causality governing fluorinated amines:

- pKa Depression: The strong electron-withdrawing nature of fluorine (

-) lowers the pKa of proximal amines by 1–3 log units via inductive effects (
-). This reduces the fraction of ionized species at physiological pH (7.4), often enhancing membrane permeability.
- **Metabolic Blockade:** C–F bonds (approx. 116 kcal/mol) are stronger than C–H bonds, effectively blocking oxidative metabolism (e.g., N-dealkylation) at labile sites.
 - **Conformational Locking:** The gauche effect (preference for C–F and C–H bonds to be staggered) can lock bioactive conformations, reducing the entropic penalty of binding.

Physicochemical Profiling Protocols

Protocol A: ¹⁹F NMR-Based pKa Determination

Rationale: Traditional potentiometric titration can be insensitive for low-solubility compounds or those with pKa values at the extremes of the pH scale. ¹⁹F NMR offers a superior alternative by monitoring the chemical shift perturbation (

) of the fluorine nucleus, which is hyper-responsive to the protonation state of the nearby amine.

Materials

- **Instrument:** NMR Spectrometer (400 MHz or higher) equipped with a ¹⁹F-capable probe.
- **Buffer System:** A "universal" buffer mix (e.g., Citrate-Phosphate-Borate) covering pH 2–12.
- **Internal Standard:** Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl₃) in a capillary insert (to avoid pH interaction).
- **Solvent:** D₂O (10%) for lock; H₂O for the bulk solvent.

Step-by-Step Methodology

- **Stock Preparation:** Dissolve the fluorinated amine in DMSO-d₆ to create a 10 mM stock.
- **Titration Series:** Prepare 10–12 NMR tubes, each containing:
 - 450 μL Buffer (pH adjusted in 0.5–1.0 unit increments from pH 2 to 12).

- 50 μ L Compound Stock (Final conc: 1 mM).
- Critical Step: Measure the exact pH of each tube after addition of the compound using a micro-pH electrode.
- Acquisition:
 - Insert the coaxial reference standard.
 - Acquire ^1H -decoupled ^{19}F NMR spectra (pulse sequence: zg or zgfg).
 - Set relaxation delay ()
3 seconds to ensure full relaxation.
- Data Analysis:
 - Plot the chemical shift (, ppm) of the fluorine signal against pH.
 - Fit the data to the Henderson-Hasselbalch sigmoidal equation to extract pKa:

Data Interpretation: A typical

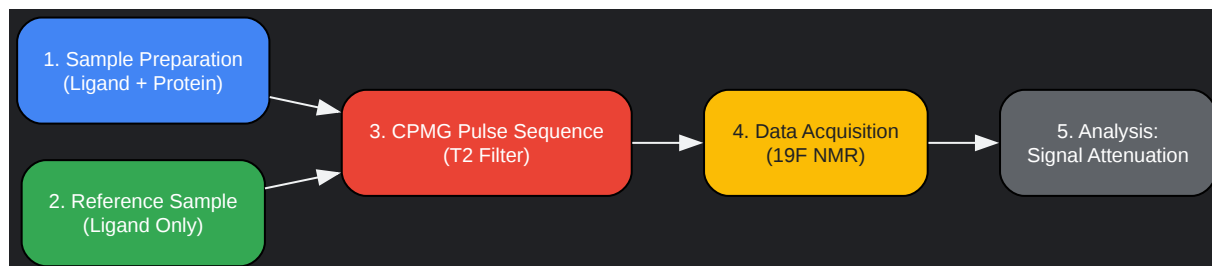
-fluorinated amine will show a significant upfield or downfield shift (1–5 ppm) upon deprotonation. The inflection point of the curve represents the pKa.

Ligand-Target Interaction: ^{19}F NMR Screening

Rationale: ^{19}F NMR is the "killer app" for screening fluorinated fragments. Unlike ^1H NMR, there is zero background signal from biological proteins. We utilize the T2 Relaxation Filter (CPMG) method. Small, free ligands tumble fast (long T2, sharp peaks); protein-bound ligands tumble slowly (short T2, broad/disappearing peaks).

Protocol B: Ligand-Observed T2 Relaxation Assay (CPMG)

Experimental Workflow Diagram



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Figure 1: Workflow for Ligand-Observed ¹⁹F NMR Screening using T2 Relaxation Filters.

Step-by-Step Methodology

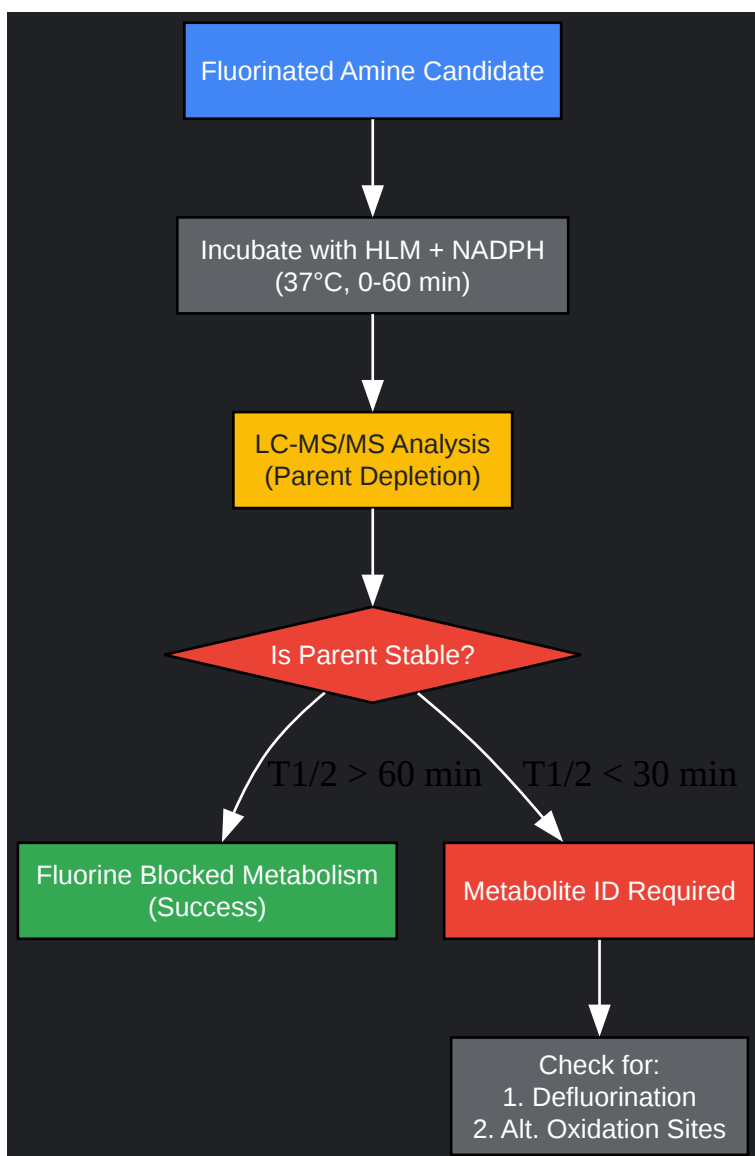
- Assay Mix Preparation:
 - Experimental Tube: 50 μ M Fluorinated Amine + 5–10 μ M Target Protein in PBS (pH 7.4, 10% D₂O).
 - Control Tube: 50 μ M Fluorinated Amine in PBS (no protein).
 - Specificity Control: Add 50 μ M of a known non-fluorinated competitor (if available) to displace the ligand.
- NMR Setup:
 - Temperature: 298 K (25°C).
 - Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) spin-echo train.
 - T2 Filter Delay: Set the total echo time () to 50–200 ms. This filters out broad signals from the protein and bound ligand.
- Acquisition:
 - Acquire spectra for both Control and Experimental tubes.

- Analysis (The "Disappearance" Test):
 - Calculate the Line Broadening Factor (LB) or Peak Height Reduction.
 - Calculation:
 - Note: A reduction in peak intensity () > 30% typically indicates binding.

Metabolic Stability Assessment

Rationale: Fluorination is often employed to block N-dealkylation. This protocol validates that design hypothesis using Human Liver Microsomes (HLM).

Protocol C: Microsomal Stability & Intrinsic Clearance () Metabolic Logic Diagram



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Figure 2: Decision tree for interpreting metabolic stability of fluorinated amines.

Step-by-Step Methodology

- Reaction Mixture:
 - Phosphate Buffer (100 mM, pH 7.4).[1][2]
 - Microsomes (HLM): 0.5 mg/mL protein concentration.[2]
 - Test Compound: 1 μ M (low concentration ensures first-order kinetics).

- Pre-incubation: 5 mins at 37°C.
- Initiation:
 - Add NADPH (1 mM final) to start the reaction.[2]
- Sampling:
 - Remove aliquots (50 µL) at

min.
 - Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
- Quantification:
 - Centrifuge (4000 rpm, 20 min) to pellet proteins.
 - Analyze supernatant via LC-MS/MS (MRM mode).
- Calculation:
 - Plot

vs time.[1] The slope is

.
 - Calculate Intrinsic Clearance:

Self-Validating Control: Always run Verapamil (high clearance) and Warfarin (low clearance) in parallel. If Verapamil

min, the microsomes are inactive.

Summary of Expected Data

Parameter	Non-Fluorinated Amine (Example)	-Fluorinated Amine (Example)	Impact of Fluorination
pKa	~9.5–10.5	~8.0–9.0	Decreased Basicity: Improved permeability; reduced lysosomal trapping.
LogD (pH 7.4)	0.5	1.2	Increased Lipophilicity: Fluorine adds hydrophobicity + reduces ionization.
Metabolic	15 min	>60 min	Enhanced Stability: C-F bond blocks N-dealkylation.
¹⁹ F NMR Signal	N/A	Sharp singlet (Free) - > Broad (Bound)	Direct Binding Evidence: Unambiguous detection of target engagement.

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